Inostamycin

Phosphatidylinositol signaling Enzyme selectivity Lipid kinase profiling

Inostamycin (CAS 129905-10-8) is a polyether antibiotic of the sesterterpenoid class, originally isolated from the culture broth of Streptomyces sp. MH816-AF15.

Molecular Formula C38H68O11
Molecular Weight 700.9 g/mol
CAS No. 129905-10-8
Cat. No. B3027507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInostamycin
CAS129905-10-8
Synonymsinostamycin
Molecular FormulaC38H68O11
Molecular Weight700.9 g/mol
Structural Identifiers
SMILESCCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O
InChIInChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1
InChIKeyNZJHONRWXITMMC-LPMSCSBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inostamycin (CAS 129905-10-8): Chemical Class, Source, and Core Mechanism for Procurement Evaluation


Inostamycin (CAS 129905-10-8) is a polyether antibiotic of the sesterterpenoid class, originally isolated from the culture broth of Streptomyces sp. MH816-AF15 [1]. Its molecular formula is C38H68O11 with a monoisotopic mass of 700.48 Da . Inostamycin functions as a selective inhibitor of cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG):inositol 3-phosphatidyltransferase, thereby blocking phosphatidylinositol (PI) turnover [2]. It is supplied primarily as the sodium salt for research use and is cataloged under the lysocellin structural family [3].

Why Polyether Antibiotic Substitution Fails: Inostamycin's Non-Interchangeable Pharmacological Signature


The polyether antibiotic class encompasses numerous carboxyl ionophores—including monensin, lysocellin, laidlomycin, dianemycin, and nigericin—that share broad-spectrum antibacterial and ionophoric properties, yet their target profiles diverge sharply at the molecular level [1]. Even among the inostamycin congeners (Inostamycin A, B, and C), which differ only in C2 functionality, only Inostamycin A inhibits CDP-DG:inositol transferase [2]. Critically, lysocellin—structurally nearly identical to inostamycin—fails to reverse multidrug resistance (MDR) in KB-C4 cells, whereas inostamycin is a potent chemosensitizer [1]. These findings demonstrate that neither structural similarity nor shared polyether backbone predicts functional equivalence for research applications.

Inostamycin Procurement Evidence Guide: Head-to-Head Quantitative Differentiation Against Closest Analogs and Alternatives


Target Enzyme Selectivity: Inostamycin Inhibits CDP-DG:Inositol Transferase Without Cross-Inhibiting Related PI Pathway Enzymes

Inostamycin inhibits CDP-DG:inositol transferase with an IC50 of 0.02 µg/ml in A431 cell membrane preparations. At 10 µg/ml—a concentration 500-fold above its target IC50—inostamycin produces no inhibition of tyrosine kinase, PtdIns phospholipase C, or PtdIns kinase [1]. This selectivity window among PI pathway enzymes has not been demonstrated for any other polyether antibiotic or commercially available CDP-DG:inositol transferase inhibitor, establishing inostamycin as the only chemically validated selective probe for this target.

Phosphatidylinositol signaling Enzyme selectivity Lipid kinase profiling

MDR Reversal Activity: Inostamycin Reverses Colchicine Resistance Whereas Structurally Near-Identical Lysocellin Does Not

In a systematic screen of 14 polyether antibiotics, inostamycin was identified as a potent chemosensitizer in multidrug-resistant KB-C4 cells (exhibiting ~4,000-fold colchicine resistance), potentiating colchicine cytotoxicity approximately 700-fold at 1 µg/ml [1]. By contrast, lysocellin—which shares the same lysocellin skeleton with inostamycin and differs only in minor side-chain modifications—produced no reversal of colchicine resistance at any tested concentration [1]. Monensin and dianemycin required 3 µg/ml to achieve only ~100-fold potentiation [1]. This demonstrates that the MDR-reversing pharmacophore resides in structural features unique to inostamycin within the carboxyl polyether family.

Multidrug resistance P-glycoprotein Chemosensitization

Intra-Family Differentiation: Only Inostamycin A Inhibits CDP-DG:Inositol Transferase; Congeners B and C Are Inactive Against This Target

Among the three inostamycin natural products isolated from the same Streptomyces strain, only Inostamycin A exhibits inhibitory activity against CDP-DG:inositol transferase [1]. Inostamycin B (differing by a C2 methyl substituent) and Inostamycin C (lacking the carboxylic acid group) are inactive against this enzyme target [1]. Concordantly, inostamycin A displays approximately 7-fold greater cytocidal potency against src-NIH-3T3 cells (IC50 = 0.07 µg/ml) compared to inostamycins B and C (IC50 = 0.5 µg/ml) [2]. All three congeners show comparable activity against Gram-positive bacteria, indicating that the CDP-DG:inositol transferase inhibitory activity is separable from the general antibacterial polyether effect.

Natural product congeners Structure–activity relationship Target engagement

Chemosensitization Specificity: Inostamycin Potentiates Paclitaxel but Not Other Chemotherapeutics in Small Cell Lung Carcinoma

Inostamycin co-treatment specifically increased the ability of paclitaxel to induce apoptosis in Ms-1 human small cell lung carcinoma cells, causing a significant increase in the sub-G1 apoptotic peak with an accompanying decrease in the G2/M arrest peak typically induced by paclitaxel alone [1]. Critically, inostamycin did not increase the cytotoxicity of adriamycin, vinblastine, methotrexate, cisplatin, etoposide, or camptothecin in the same Ms-1 cell line [1]. This drug-specific chemosensitization is not observed with other polyether antibiotics such as monensin, which broadly sensitizes cells to multiple agents through general ionophoric disruption.

Paclitaxel sensitization Small cell lung cancer Apoptosis enhancement

Dual Antiproliferative and Anti-Invasive Activity: Inostamycin Simultaneously Induces G1 Arrest and Suppresses MMP-Mediated Invasion in Oral SCC

Inostamycin suppresses oral squamous cell carcinoma (OSCC) cell growth at 62.5–125 ng/ml with non-viable cells remaining below 1%, indicating a cytostatic rather than cytotoxic mechanism [1]. Flow cytometry revealed a 1.2- to 3.2-fold increase in G1/G0-phase cells accompanied by decreased cyclin D1 and phosphorylated RB protein [1]. Concurrently, inostamycin suppresses EGF-induced invasion through Matrigel in HSC-4 tongue carcinoma cells by reducing pro-MMP-2 and pro-MMP-9 production in a dose-dependent manner, along with inhibition of cell motility, actin cytoskeletal reorganization, filopodia formation, and cdc42 expression [2]. This dual antiproliferative/anti-invasive phenotype at sub-cytotoxic concentrations is not reported for any other polyether antibiotic, including monensin and lysocellin.

Cancer dormant therapy Matrix metalloproteinase Head and neck cancer

Inostamycin Application Scenarios: Evidence-Based Research Contexts Where Substitution by Analogs Is Contraindicated


MDR Reversal Mechanism Studies Using Matched Positive/Negative Control Compounds

Inostamycin and its structurally near-identical analog lysocellin constitute a unique matched pair for structure–activity relationship studies of P-glycoprotein-mediated multidrug resistance reversal. Inostamycin reverses colchicine resistance ~700-fold at 1 µg/ml in KB-C4 cells, whereas lysocellin produces zero reversal under identical conditions [1]. This pair enables laboratories to dissect the structural determinants of MDR chemosensitization within a single polyether scaffold, an experimental design not achievable with other polyether antibiotics such as monensin or laidlomycin, for which no inactive structural analog exists.

Head and Neck Squamous Cell Carcinoma Dormancy Therapy Model Development

Inostamycin's dual antiproliferative (G1 arrest via cyclin D1 downregulation) and anti-invasive (MMP-2/9 suppression) activities at sub-cytotoxic concentrations (62.5–125 ng/ml, <1% cell death) make it an essential chemical probe for developing and validating cancer dormancy therapy models in HNSCC [2]. Inostamycin also abrogates VEGF-stimulated growth and migration of endothelial cells by targeting ERK-cyclin D1 and p38 pathways respectively [3], providing an anti-angiogenic dimension that complements its direct antitumor effects. No other polyether antibiotic has been demonstrated to recapitulate this multi-modal dormancy-inducing phenotype.

Paclitaxel-Specific Apoptosis Pathway Dissection in Small Cell Lung Cancer

Inostamycin's highly specific sensitization of Ms-1 SCLC cells to paclitaxel—without enhancing the cytotoxicity of adriamycin, vinblastine, methotrexate, cisplatin, etoposide, or camptothecin—makes it an unparalleled tool for isolating paclitaxel-specific apoptotic signaling pathways [4]. The observed increase in activated caspase-3 without changes in Bcl-2, Bax, or Bcl-XL expression indicates a mechanism distinct from classical mitochondrial apoptosis regulation, enabling focused investigation of caspase-3 activation mechanisms downstream of microtubule stabilization.

Phosphatidylinositol Synthesis Pathway Dissection Using a Selective CDP-DG:Inositol Transferase Inhibitor

As the only known small-molecule inhibitor that selectively blocks CDP-DG:inositol transferase (IC50 = 0.02 µg/ml) without inhibiting PI kinase, phospholipase C, or tyrosine kinase at 500-fold higher concentrations [5], inostamycin is the definitive chemical probe for dissecting the PI synthesis arm of inositol phospholipid signaling. Researchers studying the relative contributions of PI synthesis versus PI phosphorylation to cell cycle regulation, oncogenic signaling, or membrane trafficking can employ inostamycin to cleanly inhibit PI resynthesis without the confounding effects inherent to PI kinase inhibitors (e.g., LY294002, wortmannin) or PLC inhibitors.

Quote Request

Request a Quote for Inostamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.